3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is part of a class of chemicals known for their diverse applications in medicinal chemistry and biological research . It features a benzodioxane ring, which is a common motif in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile typically involves the following steps:
Formation of the Benzodioxane Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Nitrile Addition: The final step involves the addition of a propanenitrile group to the amino-substituted benzodioxane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxane derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules with potential therapeutic effects.
Biological Research: The compound is utilized in studying enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)propanenitrile is unique due to its specific substitution pattern on the benzodioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new therapeutic agents and studying biological mechanisms .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-4-1-5-13-9-2-3-10-11(8-9)15-7-6-14-10/h2-3,8,13H,1,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICOETUQMOSVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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